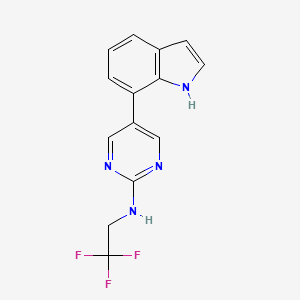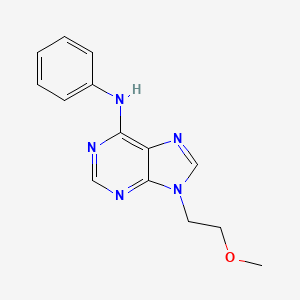![molecular formula C19H24N6O2 B6467603 9-(2-methoxyethyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine CAS No. 2640949-29-5](/img/structure/B6467603.png)
9-(2-methoxyethyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-Methoxyethyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system substituted with a methoxyethyl group and a methoxyphenyl piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-methoxyethyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine typically involves multi-step organic reactions. One common approach is to start with a purine derivative, which undergoes alkylation with 2-methoxyethyl halide under basic conditions to introduce the methoxyethyl group. The resulting intermediate is then reacted with 4-(2-methoxyphenyl)piperazine in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
9-(2-Methoxyethyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
9-(2-Methoxyethyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of 9-(2-methoxyethyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
9-(2-Methoxyethyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine analogs: Compounds with similar structures but different substituents on the purine ring or piperazine moiety.
Purine derivatives: Other compounds containing the purine ring system with various functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
9-(2-methoxyethyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c1-26-12-11-25-14-22-17-18(20-13-21-19(17)25)24-9-7-23(8-10-24)15-5-3-4-6-16(15)27-2/h3-6,13-14H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULONTQHYLEBPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-methyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6467528.png)
![N-(2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6467533.png)
![N-(4-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6467537.png)
![N-(2-bromophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6467551.png)

![7-[(pyridin-3-yl)methoxy]quinoline](/img/structure/B6467554.png)
![4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)quinazoline](/img/structure/B6467556.png)
![N-(3,4-dimethylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine](/img/structure/B6467579.png)
![6-[5-(5-chloropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B6467583.png)
![N-(3,5-dimethoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6467588.png)
![9-cyclopropyl-N-[4-(methylsulfanyl)phenyl]-9H-purin-6-amine](/img/structure/B6467595.png)
![2-[1-(pyridine-3-sulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6467614.png)

![5-fluoro-6-methyl-2-[5-(3-methylquinoxalin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6467620.png)
